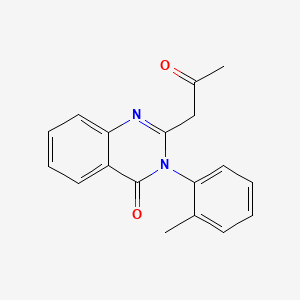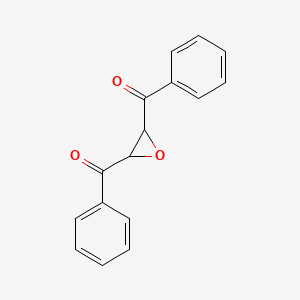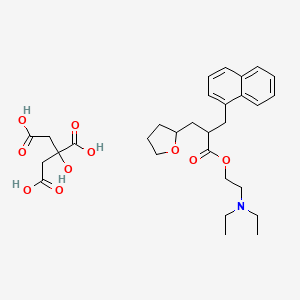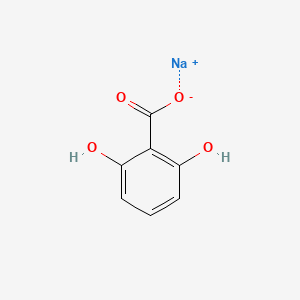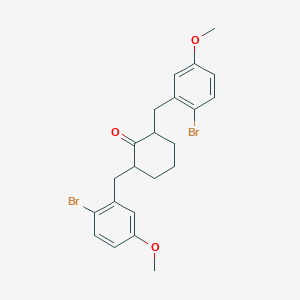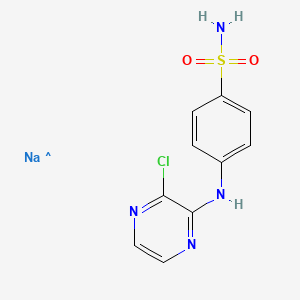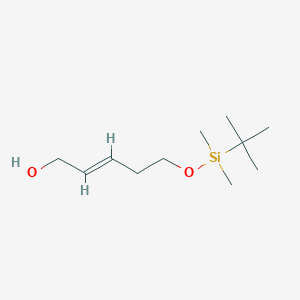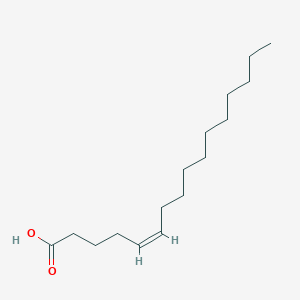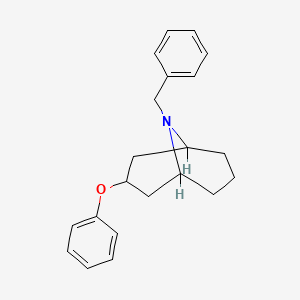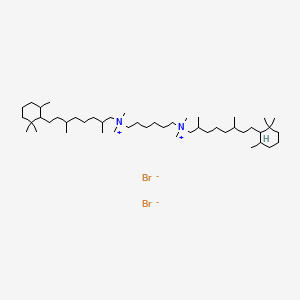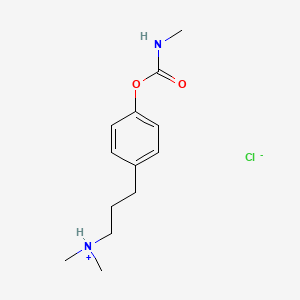
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride typically involves the reaction of methyl carbamate with 4-(3-dimethylaminopropyl)phenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient synthesis and minimizes the production of by-products. Quality control measures are also implemented to maintain the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester: This compound shares a similar structure but differs in the position of the dimethylamino group.
Carbamic acid, phenyl ester: Another related compound with a simpler structure and different functional groups.
Uniqueness
Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is unique due to its specific molecular arrangement, which imparts distinct properties and functionalities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
63982-44-5 |
|---|---|
Formule moléculaire |
C13H21ClN2O2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
dimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-14-13(16)17-12-8-6-11(7-9-12)5-4-10-15(2)3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H |
Clé InChI |
LHBWEWHQFILKOK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=C(C=C1)CCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


